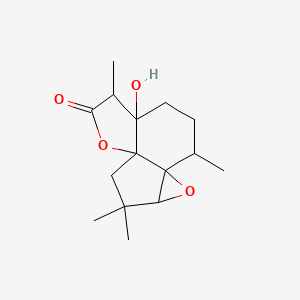
Alliacolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alliacolide is a bicyclic sesquiterpene epoxy-lactone with a novel carbon skeleton. It was first isolated from cultures of the fungus Marasmius alliaceus. The compound has the molecular formula C15H22O4 and features a unique sesquiterpene carbon skeleton .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alliacolide is biosynthesized by the fungus Marasmius alliaceus. The biosynthesis involves the incorporation of acetate and mevalonate units, which are key precursors in the formation of the sesquiterpene skeleton. The labelling patterns of this compound biosynthesized from [1-13C]acetate and [1,2-13C2]acetate have been used to define the isoprene units .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through the cultivation of Marasmius alliaceus and subsequent extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions: Alliacolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the epoxy and lactone moieties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Alliacolide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique sesquiterpene skeleton and its potential as a precursor for the synthesis of other complex molecules. In biology, this compound is investigated for its potential antimicrobial and antifungal properties. In medicine, research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for the development of new drugs .
Mechanism of Action
The mechanism of action of alliacolide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interfere with key biological processes such as cell signaling and metabolism .
Comparison with Similar Compounds
Alliacolide is unique among sesquiterpenes due to its novel carbon skeleton and functional groups. Similar compounds include other sesquiterpenes such as helminthosporal and marasmic acid, which also possess unique structural features and biological activities. this compound stands out due to its distinct epoxy-lactone moiety and its specific biosynthetic origin from Marasmius alliaceus .
Conclusion
This compound is a fascinating compound with a unique structure and a range of potential applications in scientific research Its biosynthesis, chemical reactivity, and biological activities make it an interesting subject for further study
Properties
CAS No. |
66389-08-0 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
5-hydroxy-4,8,12,12-tetramethyl-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridecan-3-one |
InChI |
InChI=1S/C15H22O4/c1-8-5-6-13(17)9(2)10(16)18-14(13)7-12(3,4)11-15(8,14)19-11/h8-9,11,17H,5-7H2,1-4H3 |
InChI Key |
LLRILYDNXOIONB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C(=O)OC23C14C(O4)C(C3)(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


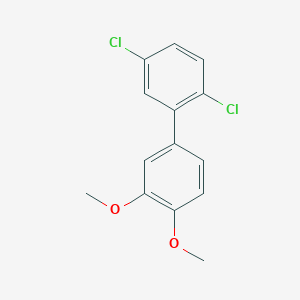
![Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate](/img/structure/B14472481.png)
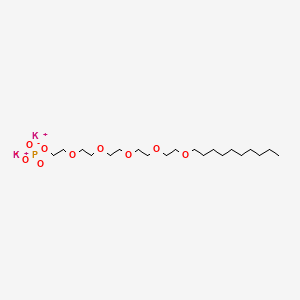
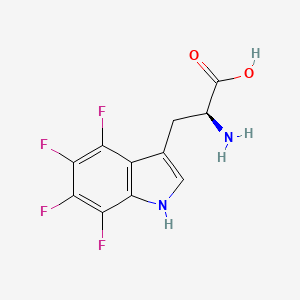
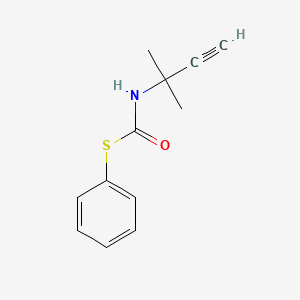
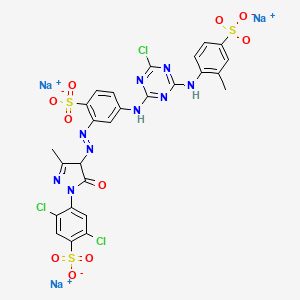

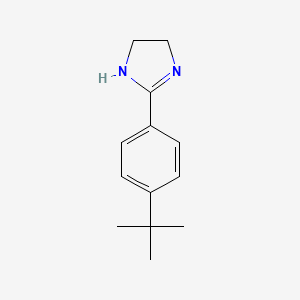
![Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-](/img/structure/B14472560.png)
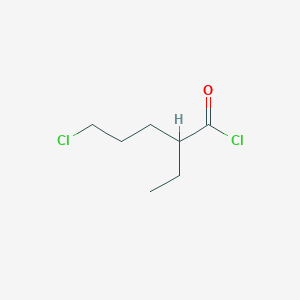
![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)
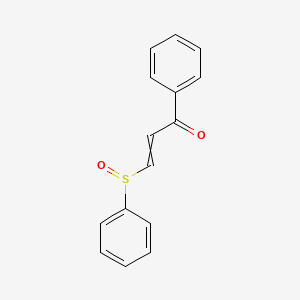
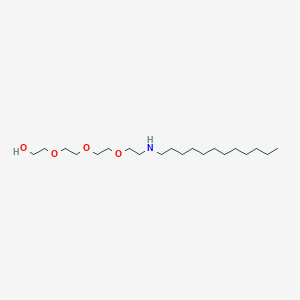
![9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14472585.png)
